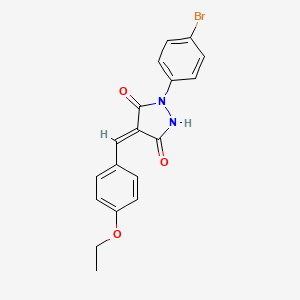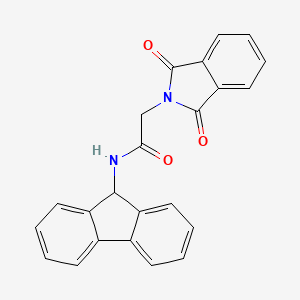
1-(4-bromophenyl)-4-(4-ethoxybenzylidene)-3,5-pyrazolidinedione
Overview
Description
1-(4-bromophenyl)-4-(4-ethoxybenzylidene)-3,5-pyrazolidinedione, also known as BPPD, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the pyrazolidine family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-4-(4-ethoxybenzylidene)-3,5-pyrazolidinedione involves the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also has anti-tumor activity by inducing apoptosis in cancer cells. In addition, this compound has been found to have anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-bromophenyl)-4-(4-ethoxybenzylidene)-3,5-pyrazolidinedione is its high purity and stability, which makes it suitable for use in various lab experiments. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the cost of synthesizing this compound can be high, which may limit its use in some research applications.
Future Directions
There are several future directions for the research of 1-(4-bromophenyl)-4-(4-ethoxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another area of research is the optimization of the synthesis method of this compound to reduce the cost and increase the yield. In addition, the anti-tumor and anti-microbial activities of this compound can be further explored to develop novel therapies for cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific research areas. Its synthesis method has been optimized to obtain high yields and purity. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial activities, and has potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, the cost of synthesizing this compound can be high, which may limit its use in some research applications. Further research is needed to explore the full potential of this compound and its future directions.
Scientific Research Applications
1-(4-bromophenyl)-4-(4-ethoxybenzylidene)-3,5-pyrazolidinedione has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been found to have potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes.
properties
IUPAC Name |
(4E)-1-(4-bromophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-15-9-3-12(4-10-15)11-16-17(22)20-21(18(16)23)14-7-5-13(19)6-8-14/h3-11H,2H2,1H3,(H,20,22)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEZMCKMOJNXFC-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-methylphenyl)-4-{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B3545057.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-tert-butylbenzamide](/img/structure/B3545065.png)
![3-[5-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545074.png)
![3-chloro-4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3545083.png)
![7,9-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3545084.png)
![2-[(4-chlorobenzyl)amino]-N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B3545090.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3545105.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545131.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3545135.png)
![5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3545138.png)
![2-(2-bromo-4-isopropylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3545144.png)
![3,3'-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B3545150.png)